Eptifibatide - 188627-80-7

Eptifibatide

Catalog Number: EVT-253728
CAS Number: 188627-80-7
Molecular Formula: C35H49N11O9S2
Molecular Weight: 832.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eptifibatide, also known by its trade name Integrilin, is a synthetic cyclic heptapeptide derived from a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri). [] It belongs to the class of antiplatelet agents known as glycoprotein (GP) IIb/IIIa inhibitors. [] In scientific research, Eptifibatide serves as a valuable tool for studying platelet aggregation, thrombosis, and related cellular processes. []

Synthesis Analysis

Eptifibatide is synthesized using solid-phase peptide synthesis methodology. [, ] This process involves sequentially coupling amino acids to a resin support, ultimately forming the linear peptide chain. [] A key step is the low-temperature reaction to control impurity levels below 0.15%. [] Following the linear synthesis, a controlled oxidation step forms the disulfide bond, creating the characteristic cyclic structure of Eptifibatide. [] The synthesis is followed by purification steps to obtain the final product with high purity (greater than 99%). []

Molecular Structure Analysis

The primary chemical reaction involving Eptifibatide is its interaction with the platelet GP IIb/IIIa receptor. [, , ] Eptifibatide binds to the receptor through non-covalent interactions, including hydrogen bonding and hydrophobic interactions. [] This binding is reversible, meaning that Eptifibatide can dissociate from the receptor over time. [] The reversible nature of the binding is important for its pharmacological properties. []

Mechanism of Action

Eptifibatide exerts its antithrombotic effect by selectively and reversibly blocking the platelet GP IIb/IIIa receptor. [, ] This receptor is responsible for the final common pathway of platelet aggregation, mediating the binding of fibrinogen and von Willebrand factor to activated platelets. [, ] By inhibiting the GP IIb/IIIa receptor, Eptifibatide prevents platelet aggregation and thrombus formation. [, ]

Physical and Chemical Properties Analysis

Eptifibatide is a white to off-white powder that is soluble in water. [] Its molecular weight is approximately 830.9 g/mol. [] The cyclic structure and the presence of polar amino acids contribute to its water solubility. []

Applications
  • In vitro studies of platelet function: Eptifibatide is frequently used in laboratory settings to inhibit platelet aggregation and study the mechanisms of platelet activation and thrombus formation. [, , , ] Researchers utilize Eptifibatide to evaluate the role of platelet aggregation in various disease models and to test the efficacy of novel antiplatelet agents. [, , , ]
  • Investigating the role of the GP IIb/IIIa receptor in cellular processes: Eptifibatide's selective binding to the GP IIb/IIIa receptor makes it a valuable tool for exploring the receptor's functions beyond platelet aggregation. [] Studies have shown that Eptifibatide can inhibit the binding of smooth muscle cells to extracellular matrix proteins, suggesting a role for the GP IIb/IIIa receptor in vascular remodeling and other cellular processes. []
  • Development of novel drug delivery systems: Researchers have explored the incorporation of Eptifibatide into drug-eluting stents to provide localized antithrombotic and antiproliferative effects. [] This approach aims to reduce the risk of stent thrombosis and in-stent restenosis, improving long-term outcomes for patients undergoing coronary intervention. []

Abciximab

  • Compound Description: Abciximab is a platelet glycoprotein (GP) IIb/IIIa receptor blocker indicated for use in patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI) . It is a specific antibody that acts by inhibiting the final common pathway of platelet aggregation .

Tirofiban

  • Compound Description: Tirofiban is a nonpeptide glycoprotein (GP) IIb/IIIa inhibitor used in the management of acute coronary syndromes . Like abciximab, it acts on the final common pathway of platelet aggregation .
  • Relevance: Tirofiban, similar to eptifibatide, is a GP IIb/IIIa inhibitor. They differ in their chemical structure and potentially in their binding kinetics and pharmacodynamic properties . Studies have compared the cost-effectiveness of tirofiban and eptifibatide , and their efficacy in inhibiting &agrv&bgr3 integrin-mediated binding of smooth muscle cells .

Cangrelor

  • Compound Description: Cangrelor is a reversible intravenous P2Y12 inhibitor with a short half-life, often used as a periprocedural bridge for patients with recent coronary stents requiring temporary interruption of dual antiplatelet therapy .
  • Relevance: Although cangrelor has a distinct mechanism of action compared to eptifibatide, both are used in similar clinical scenarios, particularly as bridging therapy during PCI procedures. One study compared their safety and efficacy in this setting .

Heparin

  • Compound Description: Heparin is an anticoagulant commonly used in conjunction with antiplatelet agents like eptifibatide during PCI procedures . Its anticoagulant effects are mediated through its interaction with antithrombin III, leading to the inactivation of thrombin and factor Xa .

Bivalirudin

  • Compound Description: Bivalirudin is a direct thrombin inhibitor, representing a newer generation of anticoagulants often considered safer than heparin, particularly in patients at high risk of bleeding , .
  • Relevance: The use of bivalirudin during PCI has led to questions regarding the need for additional GP IIb/IIIa inhibitors like eptifibatide. Current guidelines recommend against the routine use of eptifibatide in patients receiving bivalirudin, except in specific high-risk scenarios , .

Aspirin

  • Compound Description: Aspirin is an antiplatelet agent that inhibits cyclooxygenase-1 (COX-1), thereby preventing the formation of thromboxane A2, a potent platelet activator. It is considered a cornerstone of antiplatelet therapy in ACS and PCI .
  • Relevance: Aspirin, with its distinct mechanism of action, is often used in conjunction with eptifibatide to provide synergistic antiplatelet effects, especially in the setting of PCI , .

Clopidogrel

  • Compound Description: Clopidogrel is an oral antiplatelet agent that irreversibly blocks the P2Y12 receptor, a key mediator of ADP-induced platelet activation. It is frequently used alongside aspirin in patients with ACS and after PCI .
  • Relevance: The combination of clopidogrel and aspirin constitutes dual antiplatelet therapy (DAPT), the standard regimen in patients undergoing PCI. The addition of eptifibatide to DAPT, while providing more intensive platelet inhibition, raises concerns about bleeding risk .

Enoxaparin

  • Compound Description: Enoxaparin is a low molecular weight heparin, often used as an alternative to unfractionated heparin in the management of ACS and during PCI , . It primarily acts by inhibiting factor Xa , .
  • Relevance: Similar to heparin, enoxaparin is used in conjunction with antiplatelet agents like eptifibatide to prevent thrombotic events during PCI. Current guidelines consider both heparin and enoxaparin as traditional anticoagulants for use with eptifibatide in high-risk PCI patients , .

7E3

  • Compound Description: 7E3 is a monoclonal antibody that targets the β3 integrin subunit, from which abciximab was derived .
  • Relevance: 7E3's ability to bind both &agrIIb&bgr3 on platelets and &agrv&bgr3 on endothelial cells makes it relevant in understanding the potential off-target effects of eptifibatide. Research suggests that eptifibatide, similar to 7E3, might also inhibit &agrv&bgr3-mediated functions in smooth muscle and endothelial cells, unlike tirofiban, which appears to lack this activity .

RGDW Peptide

  • Compound Description: RGDW is a ligand mimetic peptide that binds to integrins, including αIIbβ3 .
  • Relevance: The RGDW peptide, in combination with the αIIbβ3-specific antibody AP2, has been used as a model system to study the mechanisms underlying eptifibatide-induced thrombocytopenia and thrombosis .

AP2 Antibody

  • Compound Description: AP2 is a monoclonal antibody that specifically targets the αIIbβ3 integrin complex .
  • Relevance: Similar to the RGDW peptide, the AP2 antibody, when used with RGDW, has been employed to mimic the effects of eptifibatide in inducing platelet activation and clearance. This model system has been valuable in elucidating the role of FcγRIIa and the β3 cytoplasmic domain in these processes .

Lepirudin

  • Compound Description: Lepirudin is a direct thrombin inhibitor, used as an alternative anticoagulant, particularly in cases of suspected or confirmed heparin-induced thrombocytopenia (HIT) .
  • Relevance: While not structurally related to eptifibatide, lepirudin is relevant in the context of managing potential complications. In one case report, lepirudin was used to manage a patient who developed thrombocytopenia and thrombosis after eptifibatide administration, due to initial suspicion of HIT .

Argatroban

  • Compound Description: Argatroban is another direct thrombin inhibitor, often considered in cases of HIT or when heparin is contraindicated .
  • Relevance: Like lepirudin, argatroban is not structurally similar to eptifibatide but is relevant in managing potential complications. In a case report, argatroban was used after discontinuation of eptifibatide and heparin in a patient with delayed-onset eptifibatide-induced thrombocytopenia .

Tenecteplase

  • Compound Description: Tenecteplase is a fibrinolytic agent used for thrombolysis in patients with acute myocardial infarction .

Adenosine Diphosphate (ADP)

  • Compound Description: Adenosine diphosphate (ADP) is a physiological platelet agonist that plays a crucial role in platelet activation and aggregation. It acts by binding to its receptors on platelets, P2Y1 and P2Y12, leading to intracellular signaling cascades that ultimately activate the GP IIb/IIIa receptor .
  • Relevance: ADP-induced platelet aggregation is a standard assay used to assess the efficacy of antiplatelet agents, including eptifibatide. In vitro studies have demonstrated that eptifibatide effectively inhibits ADP-induced platelet aggregation , , , .

Properties

CAS Number

188627-80-7

Product Name

Eptifibatide

IUPAC Name

2-[(3S,6S,20R,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid

Molecular Formula

C35H49N11O9S2

Molecular Weight

832.0 g/mol

InChI

InChI=1S/C35H49N11O9S2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39)/t22?,23-,24-,25-,26-/m0/s1

InChI Key

CZKPOZZJODAYPZ-IQENKEMDSA-N

SMILES

C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N

Solubility

In water, 1108 mg/L at 25 °C (est)

Synonyms

7H-Pyrrolo(2,1-g)(1,2,5,8,11,14,17,20)dithiahexaazacyclotricosine-17-acetic acid, 3-(aminocarbonyl)-11-(4-((aminoiminomethyl)amino)butyl)docosahydro-20-(1H-indol-3-ylmethyl)-1,9,12,15,18,21-hexaoxo-, (3R,11S,17S,20S,25aS)-
epifibatide
epifibratide
eptifibatide
Integrelin
Integrilin

Canonical SMILES

C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N

Isomeric SMILES

C1C[C@H]2C(=O)N[C@@H](CSSCCC(=O)NC(C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.